N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine
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Overview
Description
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidin-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as crystallization and distillation are employed to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine
- 1-methoxypropan-2-yl acetate
- Propylene glycol methyl ether
Uniqueness
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H20N2O |
---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2O/c1-8(7-12-3)10-9-4-5-11(2)6-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
RKHWPPXWWCEFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCN(C1)C |
Origin of Product |
United States |
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